molecular formula C15H15N3OS B5019417 2-(2-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-(2-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B5019417
M. Wt: 285.4 g/mol
InChI Key: MYMRDUMHGWGZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzothieno group (a fused ring system containing a benzene ring and a thiophene ring), and a pyrimidinone group (a six-membered ring with four carbon atoms, two nitrogen atoms, and a carbonyl group).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidinone ring, followed by the introduction of the benzothieno group and the pyridine ring. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the pyridine and benzothieno rings, and the presence of a carbonyl group in the pyrimidinone ring. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the benzothieno group, and the pyrimidinone group. The nitrogen atom in the pyridine ring and the carbonyl group in the pyrimidinone ring could potentially act as sites for nucleophilic attack, while the benzothieno group could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups and the presence of any substituents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential applications. This could involve exploring different synthetic routes, studying its reactivity and interactions with various biological targets, and testing its efficacy in various applications .

Properties

IUPAC Name

2-pyridin-2-yl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14-12-9-5-1-2-7-11(9)20-15(12)18-13(17-14)10-6-3-4-8-16-10/h3-4,6,8,13,18H,1-2,5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMRDUMHGWGZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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